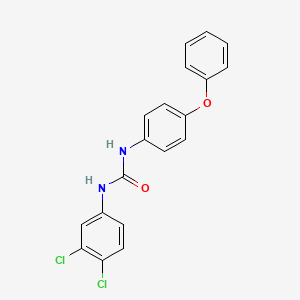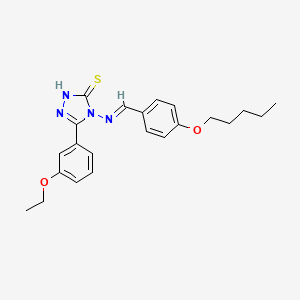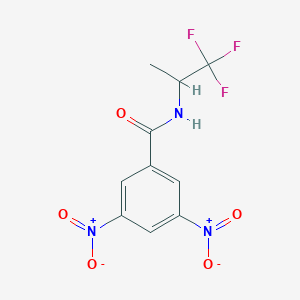![molecular formula C14H17Cl3N2O4 B12007395 N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide](/img/structure/B12007395.png)
N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide is a synthetic organic compound with the molecular formula C14H16Cl3N3O6 It is characterized by the presence of a trichloromethyl group, a nitrophenoxy group, and a hexanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide typically involves the reaction of 2,2,2-trichloroethanol with 4-nitrophenol to form 2,2,2-trichloro-1-(4-nitrophenoxy)ethanol. This intermediate is then reacted with hexanoyl chloride in the presence of a base such as pyridine to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Catalyst: Pyridine or triethylamine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Batch or continuous flow reactors
- Purification: Crystallization or chromatography
- Quality Control: Analytical techniques such as HPLC and NMR spectroscopy
Análisis De Reacciones Químicas
Types of Reactions
N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide undergoes various chemical reactions, including:
- Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
- Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
- Oxidation: Hydrogen gas, palladium on carbon
- Substitution: Amines, thiols, sodium hydride
- Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
- Reduction: N-[2,2,2-trichloro-1-(4-aminophenoxy)ethyl]hexanamide
- Substitution: N-[2,2,2-trichloro-1-(4-mercaptophenoxy)ethyl]hexanamide
- Hydrolysis: 4-nitrophenoxyacetic acid and hexanamide
Aplicaciones Científicas De Investigación
N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide has several scientific research applications:
- Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
- Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.
- Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
- Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The trichloromethyl group and nitrophenoxy moiety play crucial roles in its binding affinity and specificity. The pathways involved include:
- Enzyme inhibition: Binding to the active site of enzymes
- Signal transduction: Modulating signaling pathways related to inflammation and microbial growth
Comparación Con Compuestos Similares
N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide can be compared with similar compounds such as:
- 4-methoxy-N-(2,2,2-trichloro-1-(4-nitrophenoxy)ethyl)benzamide
- N-(2,2,2-trichloro-1-(4-nitrophenoxy)ethyl)isobutyramide
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. This compound is unique due to its specific combination of functional groups, which confer distinct properties and applications.
Propiedades
Fórmula molecular |
C14H17Cl3N2O4 |
|---|---|
Peso molecular |
383.6 g/mol |
Nombre IUPAC |
N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide |
InChI |
InChI=1S/C14H17Cl3N2O4/c1-2-3-4-5-12(20)18-13(14(15,16)17)23-11-8-6-10(7-9-11)19(21)22/h6-9,13H,2-5H2,1H3,(H,18,20) |
Clave InChI |
UVVIAVQLJFBILM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


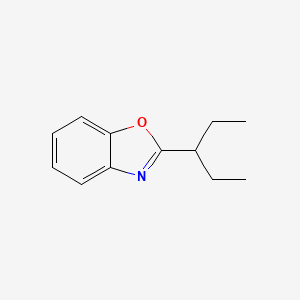
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B12007316.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12007330.png)
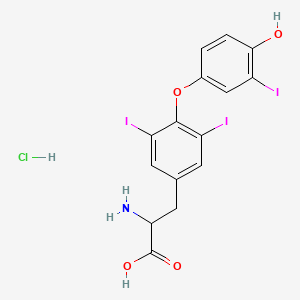
![(5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007345.png)
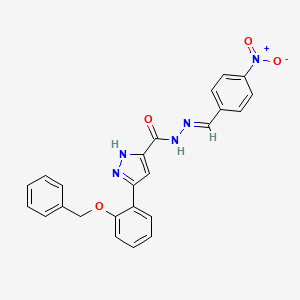

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12007364.png)
![1',3'-Dihydrospiro[1,3-dioxolane-2,2'-indene]](/img/structure/B12007370.png)
